Compound Description: This series of compounds features a 1,3,4-thiadiazole ring substituted at the 2-position with a benzamide group. Various halogen substituents (chlorine and fluorine) are present on the benzamide moiety. These compounds were synthesized and evaluated for their in vitro anticancer properties against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines. Notably, these derivatives exhibited equal or greater cytotoxicity against the PC3 cell line compared to the reference drug doxorubicin. []
Relevance: These compounds share the core 1,3,4-thiadiazole-2-yl benzamide structure with the target compound, 4-(acetylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide. The primary difference lies in the substituents on the benzamide ring (halogens in the related compounds versus an acetylamino group in the target compound) and the 5-position of the thiadiazole ring (trifluoromethyl in the related compounds versus 4-methoxybenzyl in the target compound). []
Reference:
[1]: Goudarzi, M., et al. “4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives: Synthesis and in vitro Anticancer Assessment.” Letters in Organic Chemistry, vol. 17, no. 9, 2020, pp. 700–706.
Compound Description: This group of compounds consists of a 1,3,4-thiadiazole ring core. The thiadiazole is substituted at the 2-position with a benzamide group, which is further substituted with various groups. Additionally, a (7-methyl-2-oxo-2H-chromen-4-yl)methyl moiety is attached to the 5-position of the thiadiazole ring. These compounds were synthesized using TBTU as a coupling agent and subsequently evaluated for their in vitro anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis. []
Relevance: These derivatives share the 1,3,4-thiadiazol-2-yl benzamide core structure with 4-(acetylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide. The primary structural distinctions lie in the substituents at the 5-position of the thiadiazole ring ((7-methyl-2-oxo-2H-chromen-4-yl)methyl in the related compounds versus 4-methoxybenzyl in the target) and the lack of an acetylamino group on the benzamide moiety of the related compounds. []
Reference:
[2]: Patel, D. H., et al. “Synthesis of Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives Using TBTU As Coupling Agent And Their Evaluation For Anti Tubercular Activity.” European Journal of Pharmaceutical Sciences, vol. 144, 2020, p. 105214.
Compound Description: This specific compound is based on a 1,3,4-thiadiazole ring framework with a 2-(4-(trifluoromethyl)phenyl)acetamide substituent at the 2-position and a benzylthio group at the 5-position. It was synthesized and evaluated for its in vitro anticancer activity against MDA (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma) cell lines. Results from MTT assays indicated that this compound exhibited notable anticancer activity against the MDA breast cancer cell line, surpassing the potency of the reference drug imatinib. []
Relevance: This compound shares the 1,3,4-thiadiazole core structure with 4-(acetylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide. The key structural differences lie in the substituents on both the 2- and 5-positions of the thiadiazole ring. The related compound features a 2-(4-(trifluoromethyl)phenyl)acetamide group at the 2-position and a benzylthio group at the 5-position, while the target compound has a 4-(acetylamino)benzamide at the 2-position and a 4-methoxybenzyl group at the 5-position. []
Reference:
[3]: Goudarzi, M., et al. “Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity.” Iranian Journal of Pharmaceutical Research : IJPR, vol. 19, no. 3, 2020, pp. 1272–1279.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.